Cas no 946281-83-0 (7-methoxy-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-benzofuran-2-carboxamide)

7-methoxy-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 7-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
- F2483-0177
- AKOS024651331
- N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide
- 946281-83-0
- 7-methoxy-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-benzofuran-2-carboxamide
-
- インチ: 1S/C15H10N4O5/c1-21-9-4-2-3-8-7-11(22-12(8)9)13(20)17-15-19-18-14(23-15)10-5-6-16-24-10/h2-7H,1H3,(H,17,19,20)
- InChIKey: LTCRZUNSUKRNLW-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(OC)C=CC=C2C=C1C(NC1=NN=C(C2ON=CC=2)O1)=O
計算された属性
- せいみつぶんしりょう: 326.06511943g/mol
- どういたいしつりょう: 326.06511943g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 467
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 116Ų
7-methoxy-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-benzofuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2483-0177-2μmol |
7-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
946281-83-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2483-0177-20μmol |
7-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
946281-83-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2483-0177-3mg |
7-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
946281-83-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2483-0177-30mg |
7-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
946281-83-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2483-0177-20mg |
7-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
946281-83-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2483-0177-5μmol |
7-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
946281-83-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2483-0177-40mg |
7-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
946281-83-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2483-0177-50mg |
7-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
946281-83-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2483-0177-25mg |
7-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
946281-83-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2483-0177-15mg |
7-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
946281-83-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
7-methoxy-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-benzofuran-2-carboxamide 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
7-methoxy-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-benzofuran-2-carboxamideに関する追加情報
7-Methoxy-N-(5-(1,2-Oxazol-5-yl)-1,3,4-Oxadiazol-2-yl)-1-Benzofuran-2-Carboxamide: A Comprehensive Overview
The compound with CAS No. 946281-83-0, known as 7-methoxy-N-(5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-benzofuran-2-carboxamide, has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is a derivative of benzofuran, a heterocyclic aromatic compound with a fused benzene and furan ring system. The presence of methoxy, oxazole, and oxadiazole groups further enhances its chemical complexity and functional versatility.
Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery and material science. The benzofuran core is known for its ability to participate in various biological interactions due to its aromaticity and electron-donating properties. The methoxy group attached at the 7-position of the benzofuran ring contributes to increased lipophilicity and stability, making it an attractive moiety for medicinal chemists.
The oxazole and oxadiazole rings are five-membered heterocycles that are widely used in organic synthesis due to their ability to act as both electron-deficient and electron-rich systems depending on the substituents. In this compound, the oxazole ring is fused with an oxadiazole ring, creating a highly conjugated system that can exhibit unique electronic properties. This conjugation not only stabilizes the molecule but also enhances its reactivity in certain chemical transformations.
One of the most promising applications of this compound lies in its potential as a building block for more complex molecules with tailored functionalities. Researchers have explored its use in synthesizing bioactive compounds with anti-inflammatory, antioxidant, and anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases.
In addition to its biological applications, this compound has also been investigated for its role in material science. The combination of aromaticity and heterocyclic functionality makes it suitable for use in designing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent research has demonstrated that derivatives of this compound can exhibit strong fluorescence properties under UV light, which could be exploited for sensing applications or as components in optoelectronic devices.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the benzofuran core through cyclization reactions followed by the introduction of the methoxy group via nucleophilic substitution or oxidation reactions. The incorporation of the oxazole and oxadiazole rings typically involves condensation reactions under high temperature or catalytic conditions.
Despite its potential applications, further research is needed to fully understand the properties and behavior of this compound under various conditions. Ongoing studies are focused on optimizing its synthesis to reduce costs and improve scalability while also exploring its biocompatibility and environmental impact.
In conclusion, 7-methoxy-N-(5-(1,2-oxazol-5-yl)-1,3,4-Oxadiazol-2-Yl)-1-Benzofuran-2-Carboxamide represents a fascinating example of how complex heterocyclic compounds can be leveraged for diverse applications across multiple disciplines. With continued research and development efforts, this compound has the potential to make significant contributions to both medicinal chemistry and materials science.
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